Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC17614969
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-8-11-10-6-12(8)5-7/h3-6H,2H2,1H3 |
| Standard InChI Key | SJEBWYCVYSBHSQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C=NN=C2C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Ethyl triazolo[4,3-a]pyridine-6-carboxylate (CHNO) features a bicyclic framework comprising a 1,2,4-triazole ring fused to a pyridine ring at the 4,3-a positions. The ethyl carboxylate group at the 6-position introduces both steric and electronic modifications that influence reactivity and biological interactions. Key structural attributes include:
Molecular and Spectroscopic Data
-
Molecular Formula: CHNO
-
Molecular Weight: 219.21 g/mol
-
IR Spectroscopy: Expected carbonyl (C=O) stretch at ~1730 cm (ester group) and aromatic C-H stretches near 3100 cm .
-
H-NMR: Distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and aromatic protons (δ 7.0–8.5 ppm) .
Crystallographic and Computational Insights
While crystallographic data for the 6-carboxylate derivative remain unpublished, density functional theory (DFT) studies on related triazolopyridines predict planar geometries with conjugated π-systems, enhancing stability and electronic delocalization .
Synthetic Methodologies
Conventional Batch Synthesis
The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives typically involves cyclocondensation reactions. For example:
-
Hydrazonoyl Chloride Route: Reaction of N-aryl thiophene-2-carbohydrazonoyl chloride with tetrahydropyrimidine derivatives in 1,4-dioxane under reflux yields triazolo-pyrimidine analogs .
-
Nitrile Oxide Cyclization: Condensation of sulfilimines with nitrile oxides generates triazolopyridine-N-oxide intermediates, which are subsequently deoxygenated .
Example Protocol (Adapted from ):
-
Reactants: Hydrazonoyl chloride (1 mmol), ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1 mmol).
-
Conditions: Reflux in 1,4-dioxane with triethylamine (20 h).
-
Yield: ~77% after crystallization from acetic acid.
Continuous Flow Optimization
Recent advances demonstrate that transferring the synthesis to continuous flow systems significantly improves efficiency:
-
Residence Time: Reduced from 4 hours (batch) to 3.5 minutes (flow) .
-
Yield Increase: Isolated yield improved from 31% (batch) to 53% (flow) .
-
By-Product Suppression: DFT studies identified key transition states, enabling optimization of temperature and residence time to minimize undesired pathways .
Biological and Pharmaceutical Applications
Antitumor Activity
Triazolo[4,3-a]pyrimidine derivatives exhibit potent cytotoxicity:
-
Mechanism: Caspase-3 activation, p21-mediated cell cycle arrest, and nuclear fragmentation .
-
Efficacy: IC values against A-549 (lung) and HepG-2 (liver) cell lines comparable to cisplatin .
Cardiovascular Applications
Derivatives with electron-withdrawing substituents (e.g., nitro groups) show promise as calcium-channel blockers and antihypertensive agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume